

Chemical and physical properties of O-Demethyltramadol hydrochloride salt

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Compound of Interest

Compound Name: O-Demethyltramadol

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O-Demethyltramadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyltramadol (O-DSMT) is the principal active metabolite of the centrally acting analgesic, tramadol.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of **O-Demethyltramadol** hydrochloride. It includes a summary of its quantitative data, detailed methodologies for its synthesis and analysis, and a review of its primary mechanism of action. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

O-Demethyltramadol hydrochloride is a crystalline solid that is soluble in water and some organic solvents.[3] The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations.[4]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **O-Demethyltramadol** and its hydrochloride salt. It is important to note that some of the cited values are predicted and should be considered as estimates.

Property	Value	Reference(s)
Chemical Name	3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride	[5][6]
Molecular Formula	C ₁₅ H ₂₄ ClNO ₂	[5][6]
Molecular Weight	285.81 g/mol	[5][6]
Appearance	White to off-white solid	[3][7]

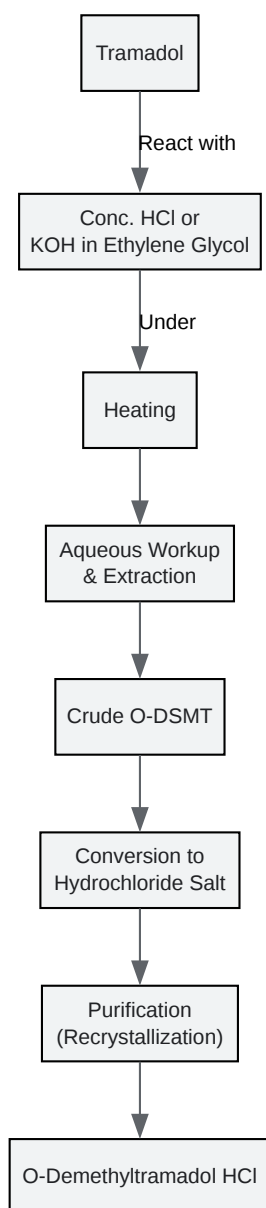
Property	Value	Reference(s)
Melting Point	(-)-enantiomer: 141-142 °C; Another form: 256-257°C	[1][8]
Boiling Point	403.3 ± 25.0 °C (Predicted)	[1][9]
Density	1.104 ± 0.06 g/cm ³ (Predicted)	[9]
pKa	10.00 ± 0.10 (Predicted)	[9]
Solubility	Water: ≥ 100 mg/mL; Chloroform: Slightly soluble; Methanol: Slightly soluble	[1][10]
UV-Vis λ _{max}	Approximately 270-279 nm (in acidic solution, based on tramadol data)	[2][11]

Experimental Protocols

Synthesis of O-Demethyltramadol Hydrochloride

A common method for the synthesis of racemic **O-Demethyltramadol** involves the demethylation of tramadol. One patented process describes the heating of tramadol with concentrated hydrochloric acid. Another approach utilizes potassium hydroxide in ethylene glycol at elevated temperatures.^[12]

Experimental Workflow: Racemic Synthesis

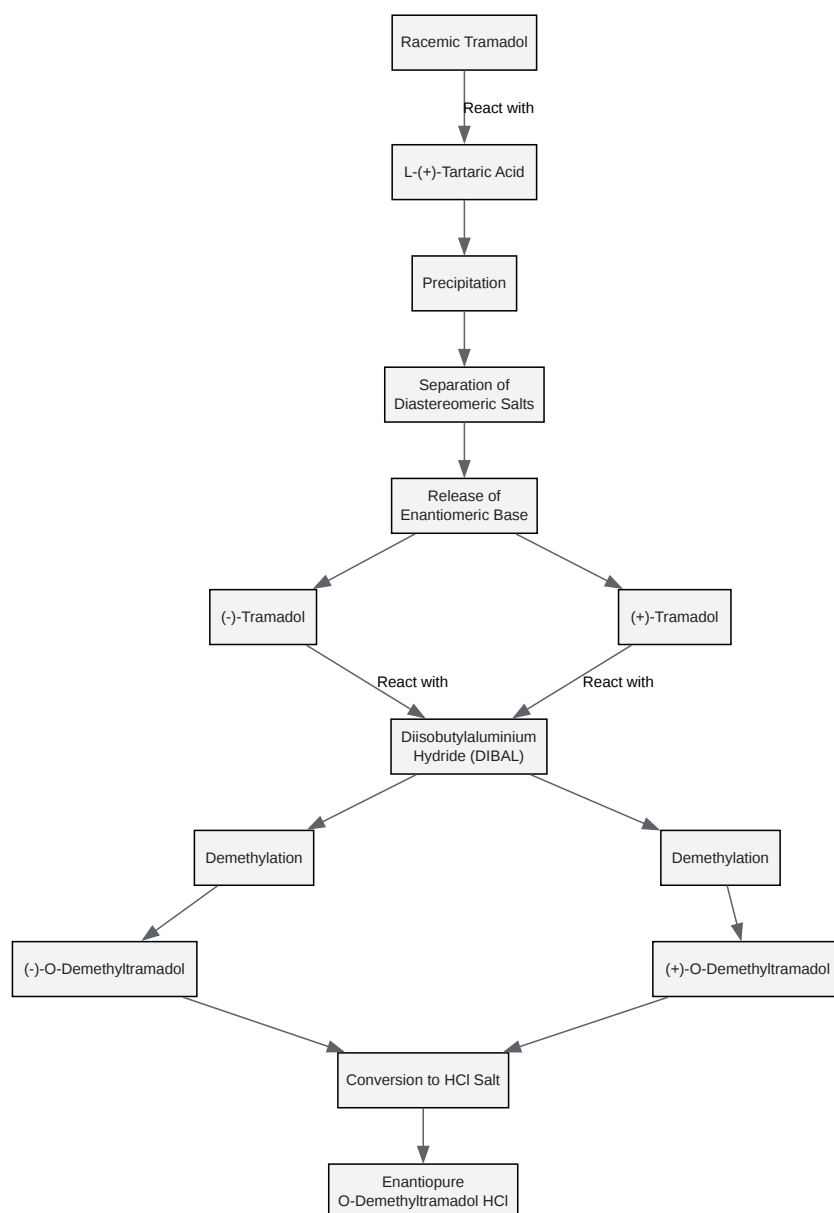


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Caption: General workflow for the racemic synthesis of **O-Demethyltramadol HCl**.

The enantiomers of **O-Demethyltramadol** can be prepared by reacting the corresponding enantiomers of tramadol with diisobutylaluminium hydride (DIBAL).[13] The separation of tramadol enantiomers can be achieved by fractional crystallization using a chiral resolving agent like L-(+)-tartaric acid.[8]

Experimental Workflow: Enantioselective Synthesis



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Caption: Workflow for the enantioselective synthesis of **O-Demethyltramadol HCl**.

Purification

Purification of **O-Demethyltramadol** hydrochloride is typically achieved by recrystallization.[14][15] The choice of solvent is critical and often involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.[16] A mixture of isopropanol and acetone has been mentioned in the literature for the precipitation of the hydrochloride salt.[12]

Analytical Methods

HPLC is a widely used technique for the quantification of **O-Demethyltramadol** in various matrices, including plasma and urine.[2][5][6][10] A typical method involves reversed-phase chromatography with UV or fluorescence detection.

- Column: C18 columns are commonly used.[10]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often employed.[2][10]
- Detection: UV detection is typically set around 270-275 nm.[2] Fluorescence detection can also be used with excitation and emission wavelengths of approximately 275 nm and 300 nm, respectively.[2]
- Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is usually performed to isolate the analyte.[2][5][17]

GC-MS is another powerful technique for the determination of **O-Demethyltramadol**. [17][18] Derivatization of the analyte is often necessary to improve its volatility and chromatographic properties.[19]

- Derivatization: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or propionic anhydride can be used as derivatizing agents.[19][20]
- Analysis: The analysis is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[20]
- Sample Preparation: Similar to HPLC, sample preparation for biological matrices involves extraction procedures.[17][18]

Pharmacological Properties

Mechanism of Action

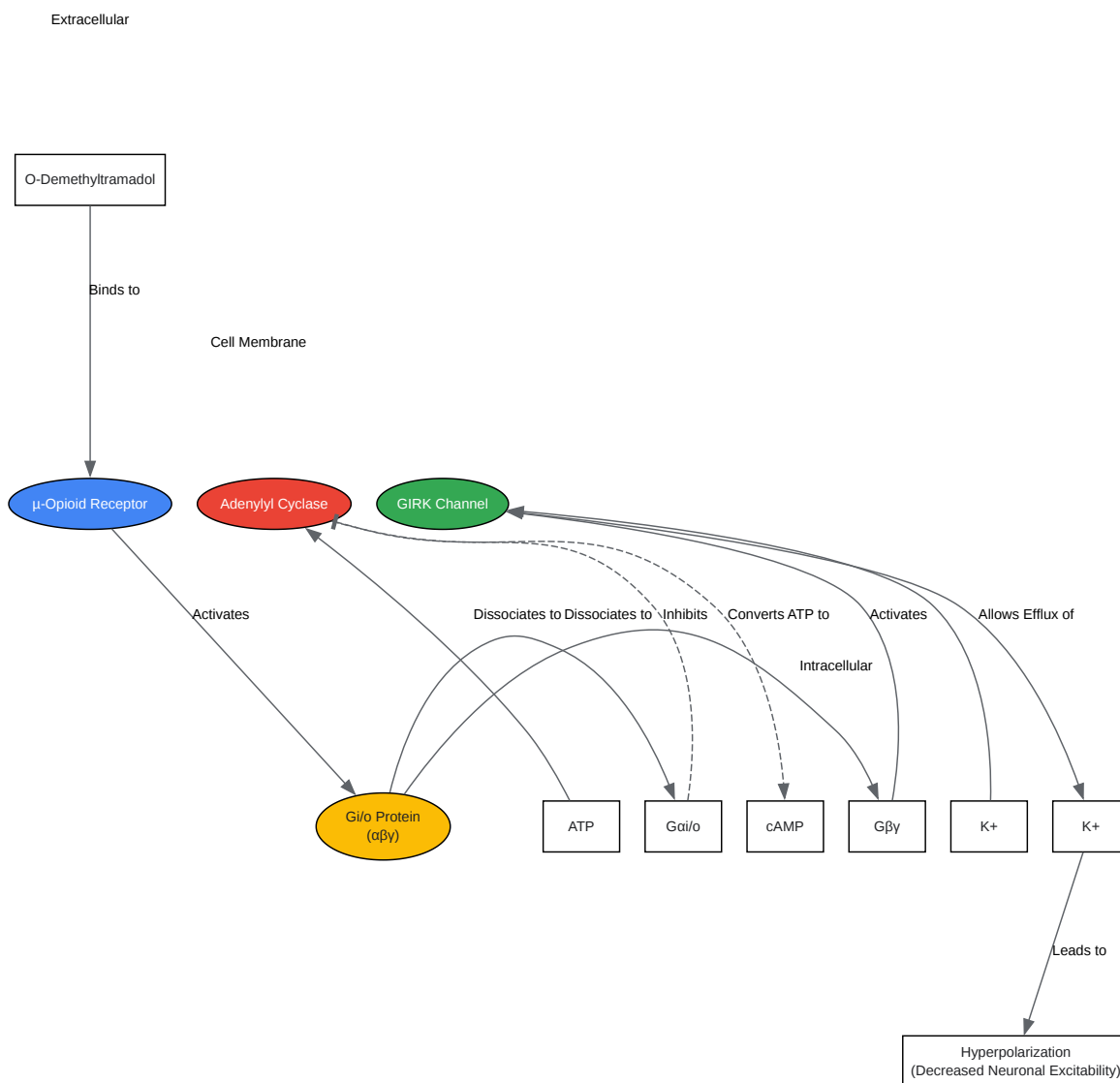
O-Demethyltramadol is the primary active metabolite of tramadol and is largely responsible for its opioid-like analgesic effects.[1] Its primary mechanism of action is as an agonist at the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][21][22] The affinity of **O-Demethyltramadol** for the μ -opioid receptor is significantly higher than that of the parent compound, tramadol.[23]

Signaling Pathway

Activation of the μ -opioid receptor by **O-Demethyltramadol** initiates a downstream signaling cascade through the associated Gi/o proteins.[3][24] This leads to two main inhibitory effects on neuronal activity:

- **Inhibition of Adenylyl Cyclase:** The activated α -subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][11][25][26][27][28]
- **Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels:** The dissociated $\beta\gamma$ -subunits of the G protein directly bind to and activate GIRK channels.[1][3][7][9][24] This activation increases the efflux of potassium ions (K^+) from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Signaling Pathway of **O-Demethyltramadol** at the μ -Opioid Receptor



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Caption: Downstream signaling cascade following μ -opioid receptor activation by **O-Demethyltramadol**.

Conclusion

O-Demethyltramadol hydrochloride is a key molecule in the pharmacology of tramadol, exhibiting potent μ -opioid receptor agonism. This guide has provided a consolidated resource on its chemical and physical properties, methodologies for its preparation and analysis, and a detailed overview of its mechanism of action. The information compiled herein is intended to support further research and development in the fields of medicinal chemistry, pharmacology, and analytical science.

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